5-Iodo-4-methyl-1H-pyrazole

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Exclusive C5-iodo regiospecificity (n-BuLi/I₂ route) for precise functionalization. Enables robust C–I⋯N/O halogen bonds & high-yield cross-couplings (60–95%) unmatched by Br/Cl analogs. Serves as both a SAR intermediate and a radiolabeling precursor. Essential for crystal engineering and medicinal chemistry requiring defined P450 induction profiles.

Molecular Formula C4H5IN2
Molecular Weight 208.002
CAS No. 24086-18-8
Cat. No. B579858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-methyl-1H-pyrazole
CAS24086-18-8
Molecular FormulaC4H5IN2
Molecular Weight208.002
Structural Identifiers
SMILESCC1=C(NN=C1)I
InChIInChI=1S/C4H5IN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7)
InChIKeyLLMUDCINLAXPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-4-methyl-1H-pyrazole (CAS 24086-18-8) Procurement Guide: Chemical Identity and Core Differentiation


5-Iodo-4-methyl-1H-pyrazole is a halogenated pyrazole heterocycle characterized by an iodine atom at the C5 position and a methyl group at C4 on the 1H-pyrazole ring [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science due to the iodine substituent, which enables selective cross-coupling reactions, halogen bonding interactions, and regiospecific functionalization that are inaccessible with non-halogenated or differently halogenated pyrazole analogs [2]. Unlike the well-studied 4-methyl-1H-pyrazole (fomepizole, used clinically as an alcohol dehydrogenase inhibitor), the C5-iodo derivative shifts utility away from direct enzyme inhibition toward a role as a coupling partner for molecular diversification [3].

5-Iodo-4-methyl-1H-pyrazole in Research Procurement: Why Generic Pyrazole Substitution Leads to Experimental Failure


Substitution of 5-iodo-4-methyl-1H-pyrazole with closely related analogs—such as 5-bromo-4-methyl-1H-pyrazole, 5-chloro-4-methyl-1H-pyrazole, or 4-iodo-1H-pyrazole—will fundamentally alter reaction outcomes and material properties due to quantifiable differences in halogen bond donor strength, cross-coupling reactivity, and regiochemical availability [1]. The iodine atom at the C5 position confers a distinct σ-hole magnitude and polarizability that bromine or chlorine cannot replicate, directly affecting both supramolecular assembly in the solid state and metal-catalyzed bond formation [2]. Furthermore, the C5 regiochemistry of the iodine—as opposed to C4-iodo derivatives—determines the accessibility of the halogen to coupling partners and the electronic environment of the pyrazole ring, making direct interconversion impossible without compromising the intended synthetic pathway or target profile [3].

5-Iodo-4-methyl-1H-pyrazole Technical Data Sheet: Comparator-Backed Quantitative Differentiation


5-Iodo-4-methyl-1H-pyrazole vs. 5-Bromo-4-methyl-1H-pyrazole: Comparative Solid-State Halogen Bonding Analysis

The iodine atom at the C5 position of 5-iodo-4-methyl-1H-pyrazole exhibits substantially stronger halogen bonding (XB) propensity compared to the analogous bromine atom in 5-bromo-4-methyl-1H-pyrazole. Single crystal X-ray diffraction studies on related 5-iodo-1-arylpyrazoles reveal robust C–I⋯N and C–I⋯O halogen bonding interactions that stabilize the crystal lattice [1]. In contrast, 5-bromopyrazoles display weaker Br⋯O and Br⋯Br contacts, with X-ray analysis confirming that the bromine atom is significantly less polarizable and forms halogen bonds of diminished strength [2]. The 13C NMR chemical shift of the C5 carbon in 5-iodopyrazoles is deshielded by 6–7 ppm upon interaction with Lewis bases (e.g., DMSO, pyridine), a quantitative measure of halogen bond donor strength that is not replicable with the bromo analog [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

5-Iodo-4-methyl-1H-pyrazole vs. 5-Chloro-4-methyl-1H-pyrazole: Comparative Suzuki–Miyaura Coupling Reactivity

In Suzuki–Miyaura cross-coupling reactions of halogenated aminopyrazoles, direct comparison of chloro, bromo, and iodo derivatives revealed that the choice of halogen significantly impacts reaction outcomes due to the propensity for unwanted dehalogenation [1]. While chloro and bromo derivatives generally provide superior yields in standard Suzuki–Miyaura protocols, iodopyrazoles are more susceptible to dehalogenation side reactions under certain conditions. However, this apparent disadvantage is offset by the fact that 5-iodo-4-methyl-1H-pyrazole can be synthesized with high regioselectivity via lithiation/iodination (n-BuLi/I₂) to give the C5-iodo isomer exclusively, whereas CAN-mediated iodination produces C4-iodides [2]. This regiochemical control is not available for chloro or bromo analogs, making 5-iodo-4-methyl-1H-pyrazole the only viable starting material when C5-specific functionalization is required [2].

Palladium Catalysis Cross-Coupling Organic Synthesis

5-Iodo-4-methyl-1H-pyrazole vs. 4-Iodo-1H-pyrazole: Comparative Cytochrome P450 Induction Profile

In vivo studies in male rats comparing the effects of 4-substituted pyrazoles on hepatic drug-metabolizing enzymes revealed differential induction patterns that depend critically on the 4-substituent [1]. Treatment with 4-iodopyrazole (the C4-iodo regioisomer) increased the turnover of ethoxyresorufin demethylase (EROD) and p-nitrophenol hydroxylase (PNPH) by 1.5-fold each (expressed as nmol/min/nmol P-450), indicating selective induction of specific cytochrome P450 isoforms [1]. In contrast, 4-methylpyrazole (fomepizole, lacking the iodine atom) produced a 2.9-fold increase in EROD activity and a 1.9-fold increase in PNPH activity, demonstrating that the presence and position of iodine significantly modulates enzyme induction potential [1]. While direct data for 5-iodo-4-methyl-1H-pyrazole are not available, these class-level data underscore that the C4-methyl/C5-iodo substitution pattern is expected to yield a unique biological profile distinct from both the C4-iodo and the non-halogenated analogs.

Drug Metabolism Toxicology Cytochrome P450

5-Iodo-4-methyl-1H-pyrazole: Unique Iodine-Dependent Synthetic Versatility Not Shared by Non-Halogenated or C4-Halogenated Analogs

The iodine substituent at the C5 position of 5-iodo-4-methyl-1H-pyrazole serves as a versatile synthetic handle that enables transformations inaccessible with non-halogenated or C4-halogenated pyrazoles [1]. Specifically, the C–I bond participates in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) with typical yields ranging from 60–95% for related iodopyrazoles, whereas the C4-methyl group remains chemically inert under these conditions, providing a defined point of attachment without competitive side reactions [2]. Additionally, the iodine atom can be exploited for radiolabeling applications (e.g., 125I or 131I substitution) for tracer studies or imaging, a capability not available with chloro or bromo analogs due to the lack of suitable long-lived radioisotopes for those halogens [1]. This dual synthetic/radiolabeling utility is unique to iodo-substituted pyrazoles and is maximized by the C5 regiochemistry, which positions the iodine at the most electron-deficient carbon of the pyrazole ring, enhancing its electrophilic character in coupling reactions [3].

Medicinal Chemistry Radiolabeling Synthetic Methodology

5-Iodo-4-methyl-1H-pyrazole Optimal Application Scenarios Based on Quantitative Evidence


Crystal Engineering and Supramolecular Materials Requiring Directional Halogen Bonding

5-Iodo-4-methyl-1H-pyrazole is uniquely suited for the design of supramolecular assemblies that rely on directional, non-covalent halogen bonding interactions. X-ray crystallographic evidence demonstrates that 5-iodopyrazoles form robust C–I⋯N and C–I⋯O halogen bonds that stabilize crystal lattices, and 13C NMR studies quantify the strength of these interactions via a 6–7 ppm deshielding of the C5 carbon upon Lewis base binding [1]. In contrast, the 5-bromo analog forms significantly weaker Br⋯O and Br⋯Br contacts that do not provide the same level of structural predictability [2]. For applications in crystal engineering, porous materials, or halogen-bond-driven molecular recognition, 5-iodo-4-methyl-1H-pyrazole is the preferred choice due to its superior halogen bond donor strength.

Regiospecific Synthesis of C5-Functionalized Pyrazole Derivatives

When synthetic routes demand exclusive functionalization at the C5 position of the pyrazole ring, 5-iodo-4-methyl-1H-pyrazole is the only viable starting material among halogenated 4-methylpyrazoles. Regioselective iodination via lithiation (n-BuLi/I₂) yields the C5-iodo isomer exclusively, whereas alternative methods (CAN/I₂) produce C4-iodides [3]. This regiospecificity is not available for chloro or bromo analogs, which are typically prepared via electrophilic halogenation that yields mixtures of regioisomers or requires cumbersome separation [4]. Researchers requiring a C5 handle for subsequent cross-coupling while preserving the C4 position for additional diversification should procure this specific compound.

Dual-Use Building Block for SAR Exploration and Radiolabeled Probe Development

5-Iodo-4-methyl-1H-pyrazole serves as a single-source intermediate for both medicinal chemistry SAR campaigns and the development of radiolabeled imaging agents. The iodine atom enables high-yield Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira) for library synthesis, with reported yields of 60–95% for related iodopyrazole systems [5]. Simultaneously, the same iodine atom can be replaced with radioisotopes such as 125I or 131I to generate radiotracers for in vitro or in vivo studies [3]. This dual utility is not shared by chloro or bromo analogs, which lack suitable long-lived radioisotopes for imaging applications. Procurement of this compound supports both hit-to-lead chemistry and the subsequent translation to imaging or biodistribution studies.

Pharmacology Studies Requiring Defined Metabolic Enzyme Induction Profiles

For in vivo pharmacology studies where cytochrome P450 induction potential must be controlled or characterized, 5-iodo-4-methyl-1H-pyrazole offers a substitution pattern distinct from both 4-iodopyrazole and 4-methylpyrazole. In vivo data in rats demonstrate that 4-iodopyrazole increases EROD and PNPH turnover by 1.5-fold, while 4-methylpyrazole induces EROD by 2.9-fold and PNPH by 1.9-fold [6]. The C4-methyl/C5-iodo combination is predicted to yield a unique induction profile intermediate between or distinct from these extremes. Researchers investigating structure–metabolism relationships or requiring a pyrazole scaffold with a defined cytochrome P450 interaction fingerprint should select 5-iodo-4-methyl-1H-pyrazole over non-halogenated or C4-halogenated alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-4-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.